![molecular formula C19H16F3N3O2S B2767586 N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide CAS No. 869345-80-2](/img/structure/B2767586.png)
N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
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Description
N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H16F3N3O2S and its molecular weight is 407.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticonvulsant Activity
Research on related omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including compounds with similar structural motifs to N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide, has been conducted to explore their synthesis and potential anticonvulsant activities. These studies provide foundational knowledge for understanding how alterations in chemical structure can impact biological activity, particularly in relation to seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).
Antiprotozoal Activity
The synthesis and evaluation of novel benzimidazole derivatives with structural similarities have shown significant antiprotozoal activity against organisms such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings underscore the potential of such compounds in treating infections caused by these protozoa, highlighting the chemical's relevance in antimicrobial research (Pérez‐Villanueva et al., 2013).
Anticancer and Anti-inflammatory Potential
Investigations into heterocyclic derivatives, including oxadiazole and pyrazole novel derivatives, have been carried out to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. Such studies are crucial for the development of new therapeutic agents that could potentially address various aspects of cancer and inflammation, demonstrating the compound's versatility in drug discovery (Faheem, 2018).
Glutaminase Inhibition for Cancer Therapy
Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), focusing on their role as glutaminase inhibitors, showcases the potential of structurally related compounds in cancer therapy. This emphasizes the compound's application in exploring therapeutic strategies targeting metabolic pathways in cancer cells (Shukla et al., 2012).
Pharmacology of Bradykinin B1 Receptor Antagonists
The pharmacological characterization of bradykinin B1 receptor antagonists, which share a similar imidazole-based structural framework, illustrates the compound's significance in pain management research. This includes exploring its antinociceptive actions in various pain models, which is essential for developing new pain relief strategies (Porreca et al., 2006).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-27-16-7-5-14(6-8-16)24-17(26)12-28-18-23-9-10-25(18)15-4-2-3-13(11-15)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLJXOQCHLGFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.